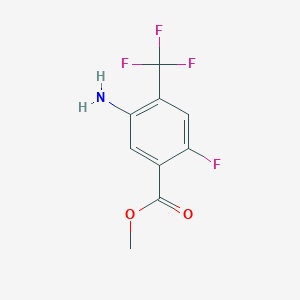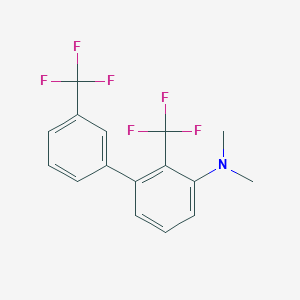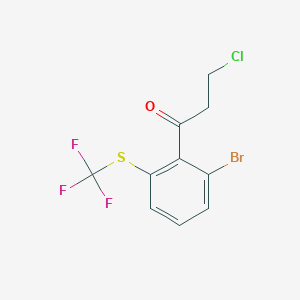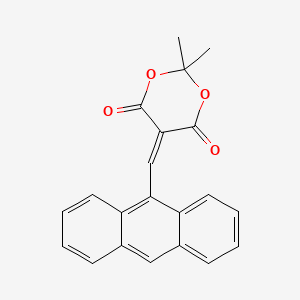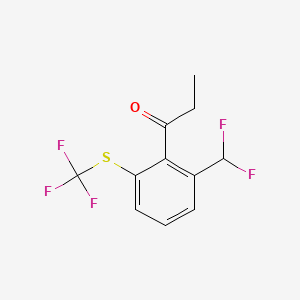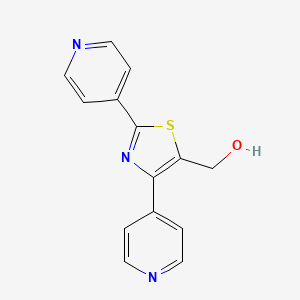
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol is a heterocyclic compound that features a thiazole ring substituted with pyridine groups at the 2 and 4 positions and a methanol group at the 5 position. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiazole ring or the pyridine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or acid, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
科学的研究の応用
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring and pyridine groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole core but differ in the substituents at the 2 and 4 positions.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and exhibit diverse biological activities.
Uniqueness
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both pyridine and methanol groups enhances its versatility in chemical reactions and its potential for various applications .
特性
分子式 |
C14H11N3OS |
|---|---|
分子量 |
269.32 g/mol |
IUPAC名 |
(2,4-dipyridin-4-yl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C14H11N3OS/c18-9-12-13(10-1-5-15-6-2-10)17-14(19-12)11-3-7-16-8-4-11/h1-8,18H,9H2 |
InChIキー |
FFMHUVMGTACOKY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(SC(=N2)C3=CC=NC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)



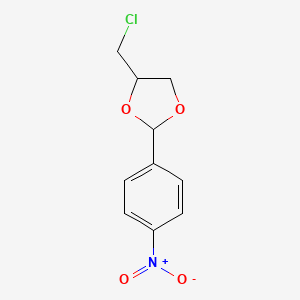
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)

![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
